Diisobutyl sulfone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

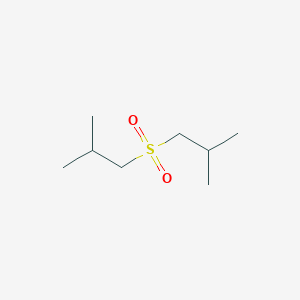

Diisobutyl sulfone is a useful research compound. Its molecular formula is C8H18O2S and its molecular weight is 178.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

Diisobutyl sulfone serves as a reagent in organic synthesis, particularly in the formation of sulfone-containing compounds. It can undergo nucleophilic substitution reactions due to the electron-withdrawing nature of the sulfonyl group, allowing for the creation of diverse chemical structures.

Key Reactions:

- Oxidation : Converts to sulfonic acids and other oxidized derivatives.

- Reduction : Can yield dibutyl sulfide.

- Substitution : Forms various substituted sulfones depending on reactants used.

Biological Studies

Research indicates that this compound may exhibit potential biological activities. Its interactions with biological molecules are under investigation for various therapeutic applications.

- Antimicrobial Activity : Studies suggest that this compound may have antimicrobial properties similar to those of dimethyl sulfoxide (DMSO), indicating potential use in antimicrobial formulations.

- Cytotoxicity : Investigations into its effects on cell viability show that it can influence oxidative stress levels, which is crucial for understanding its safety profile in therapeutic contexts .

Medicinal Chemistry

This compound is being explored as a precursor in drug synthesis. Its ability to enhance the bioavailability of therapeutic agents makes it a candidate for drug delivery systems.

- Pharmacological Applications : Its solvent properties facilitate the formulation of drugs, potentially improving their absorption and efficacy .

Industrial Applications

In industrial settings, this compound is utilized in the production of polymers and agrochemicals. Its stability and reactivity make it suitable for various manufacturing processes.

- Polymer Production : Used in creating sulfone-containing polymers known for their chemical resistance and durability, which are essential for applications like membranes in filtration systems .

Case Study 1: Antimicrobial Formulation

A study examined the effectiveness of this compound combined with polyethylene glycol against Pseudomonas aeruginosa. Results indicated significant inhibitory effects, suggesting its potential as an active ingredient in antimicrobial products.

Case Study 2: Drug Delivery System

Research into this compound's role as a drug delivery agent highlighted its ability to penetrate biological membranes effectively. This property was demonstrated through experiments showing enhanced diffusion of therapeutic compounds when formulated with this compound.

Propriétés

Numéro CAS |

10495-45-1 |

|---|---|

Formule moléculaire |

C8H18O2S |

Poids moléculaire |

178.29 g/mol |

Nom IUPAC |

2-methyl-1-(2-methylpropylsulfonyl)propane |

InChI |

InChI=1S/C8H18O2S/c1-7(2)5-11(9,10)6-8(3)4/h7-8H,5-6H2,1-4H3 |

Clé InChI |

ULSLZZKKTPQNNJ-UHFFFAOYSA-N |

SMILES |

CC(C)CS(=O)(=O)CC(C)C |

SMILES canonique |

CC(C)CS(=O)(=O)CC(C)C |

Point d'ébullition |

265.0 °C |

melting_point |

17.0 °C |

Key on ui other cas no. |

10495-45-1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.